

Application Notes and Protocols for Studying Propargite Efficacy Against Tetranychus urticae

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Compound of Interest

Compound Name: "Propargite"

Cat. No.: B13396603

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Introduction

Propargite is a widely utilized acaricide for controlling the two-spotted spider mite, *Tetranychus urticae*, a significant pest in global agriculture. However, the emergence of resistance necessitates robust protocols to evaluate its efficacy and understand the underlying mechanisms. These application notes provide detailed methodologies for assessing the effectiveness of Propargite against *T. urticae*, including bioassays and biochemical analyses, to support resistance monitoring and the development of novel control strategies.

Data Presentation

Table 1: Toxicity of Propargite to Susceptible and Resistant *Tetranychus urticae* Strains (LC50 values)

Population/Strain	LC50 (mg a.i./L)	Resistance Ratio (RR)	Country of Origin	Reference
Susceptible (KrS)	116.81	-	Iran	[1]
Resistant (MhR)	5337.90	45.70	Iran	[1]
Susceptible	55 ppm	-	Not Specified	[2][3]
Resistant	7199 ppm	130	Not Specified	[2][3]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population. The Resistance Ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Table 2: Ovicidal Efficacy of Propargite on Tetranychus urticae Eggs

Concentration (ppm)	Effect	Reference
177.60	LC10	[4]
320	LC25	[4]
610	LC50	[4]
1170	LC75	[4]
2100	LC90	[4]

Note: The data indicates the concentration of Propargite required to achieve a certain percentage of mortality in *T. urticae* eggs.

Experimental Protocols

Rearing of Tetranychus urticae

A healthy and consistent mite population is crucial for reliable experimental results.

- Host Plant: Bean plants (*Phaseolus vulgaris*) are commonly used for rearing *T. urticae*.
- Rearing Conditions: Mites should be maintained in a controlled environment, typically at 25-27°C, 50-60% relative humidity, and with a 16:8 hour (light:dark) photoperiod.[\[1\]](#)
- Colony Maintenance: To sustain the mite colony, transfer mites to fresh, uninfested bean plants weekly.

Leaf-Dip Bioassay for Adult Mite Toxicity

This is a standard method to determine the contact toxicity of an acaricide.

- Preparation of Leaf Discs:
 - Excise circular discs (approximately 2-3 cm in diameter) from fresh, untreated bean leaves.
 - Place each leaf disc, abaxial side up, on a water-saturated cotton pad or filter paper within a Petri dish to prevent desiccation and mite escape.[\[1\]](#)
- Preparation of Propargite Solutions:
 - Prepare a stock solution of a commercial formulation of Propargite (e.g., 57% EC) in distilled water.
 - Create a series of at least five to seven serial dilutions from the stock solution. The concentration range should be selected to produce mortality between 10% and 90%.
 - A control group treated only with distilled water must be included.
- Application:
 - Immerse each leaf disc in the respective Propargite solution for approximately 5-10 seconds.
 - Allow the treated leaf discs to air-dry completely.
- Mite Infestation:
 - Using a fine brush, carefully transfer 20-30 adult female mites onto each treated leaf disc.
- Incubation:
 - Seal the Petri dishes and incubate them under the same controlled conditions used for rearing.
- Mortality Assessment:
 - After 24 hours, assess mite mortality under a stereomicroscope. Mites are considered dead if they do not move when gently prodded with a fine brush.[\[1\]](#)

Ovicidal Bioassay

This protocol assesses the effect of Propargite on mite eggs.

- Egg Collection:
 - Place several adult female mites on fresh leaf discs for 24 hours to allow for egg-laying.
 - After 24 hours, remove the adult females, leaving the eggs on the leaf discs.
- Application:
 - Prepare Propargite solutions as described in the adult bioassay protocol.
 - Spray the leaf discs containing the eggs with the different concentrations of Propargite.
- Incubation and Assessment:
 - Incubate the treated leaf discs for five to seven days under controlled conditions.
 - Count the number of hatched and unhatched eggs to determine the percentage of egg mortality.^[4]

Biochemical Assays for Resistance Mechanisms

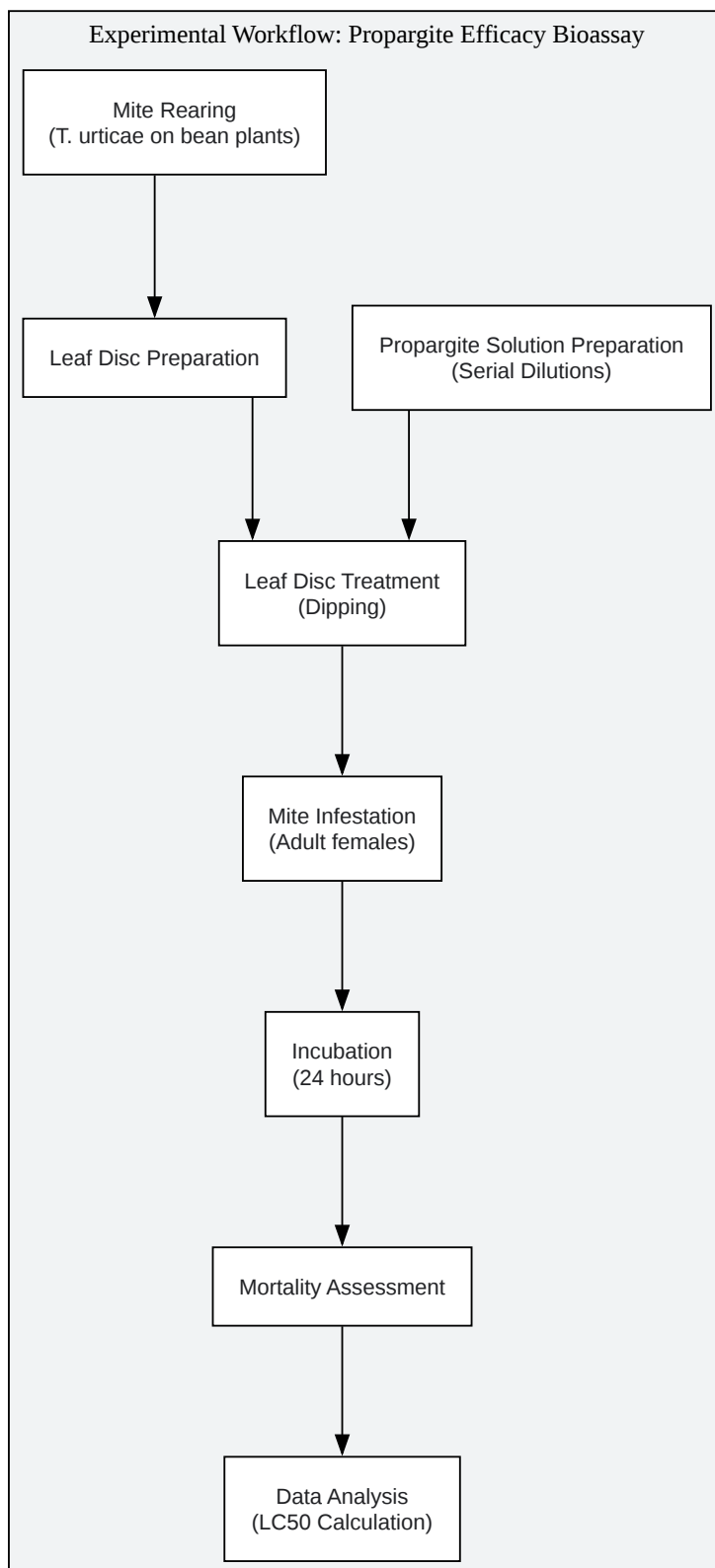
Resistance to Propargite in *T. urticae* is often linked to increased activity of detoxification enzymes.

- Collect a known number of adult mites (e.g., 50-100) and freeze them in liquid nitrogen.
- Homogenize the mites in a suitable buffer (e.g., phosphate buffer, pH 7.0) on ice.
- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
- The resulting supernatant is used as the enzyme source for the following assays.
- Principle: P450 activity can be measured using a variety of substrates. A common method involves the O-dealkylation of p-nitroanisole.

- Procedure:
 - Prepare a reaction mixture containing the mite homogenate, phosphate buffer, and p-nitroanisole.
 - Initiate the reaction by adding NADPH.
 - Incubate at 30°C for a specific time (e.g., 30 minutes).
 - Stop the reaction by adding a suitable reagent (e.g., trichloroacetic acid).
 - Measure the absorbance of the product (p-nitrophenol) at 405 nm.
 - Enzyme activity is calculated based on the rate of product formation.
- Principle: Esterase activity is commonly measured using α -naphthyl acetate as a substrate.
- Procedure:
 - Prepare a reaction mixture containing the mite homogenate and α -naphthyl acetate in a phosphate buffer.
 - Incubate at 37°C for a defined period.
 - Add a solution of Fast Blue B salt to stop the reaction and develop a color.
 - Measure the absorbance of the resulting diazo-complex at 600 nm.
 - Calculate the enzyme activity based on a standard curve prepared with α -naphthol.
- Principle: GST activity is determined by measuring the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
- Procedure:
 - Prepare a reaction mixture containing the mite homogenate, phosphate buffer, GSH, and CDBN.
 - Monitor the increase in absorbance at 340 nm for a set period at 25°C.

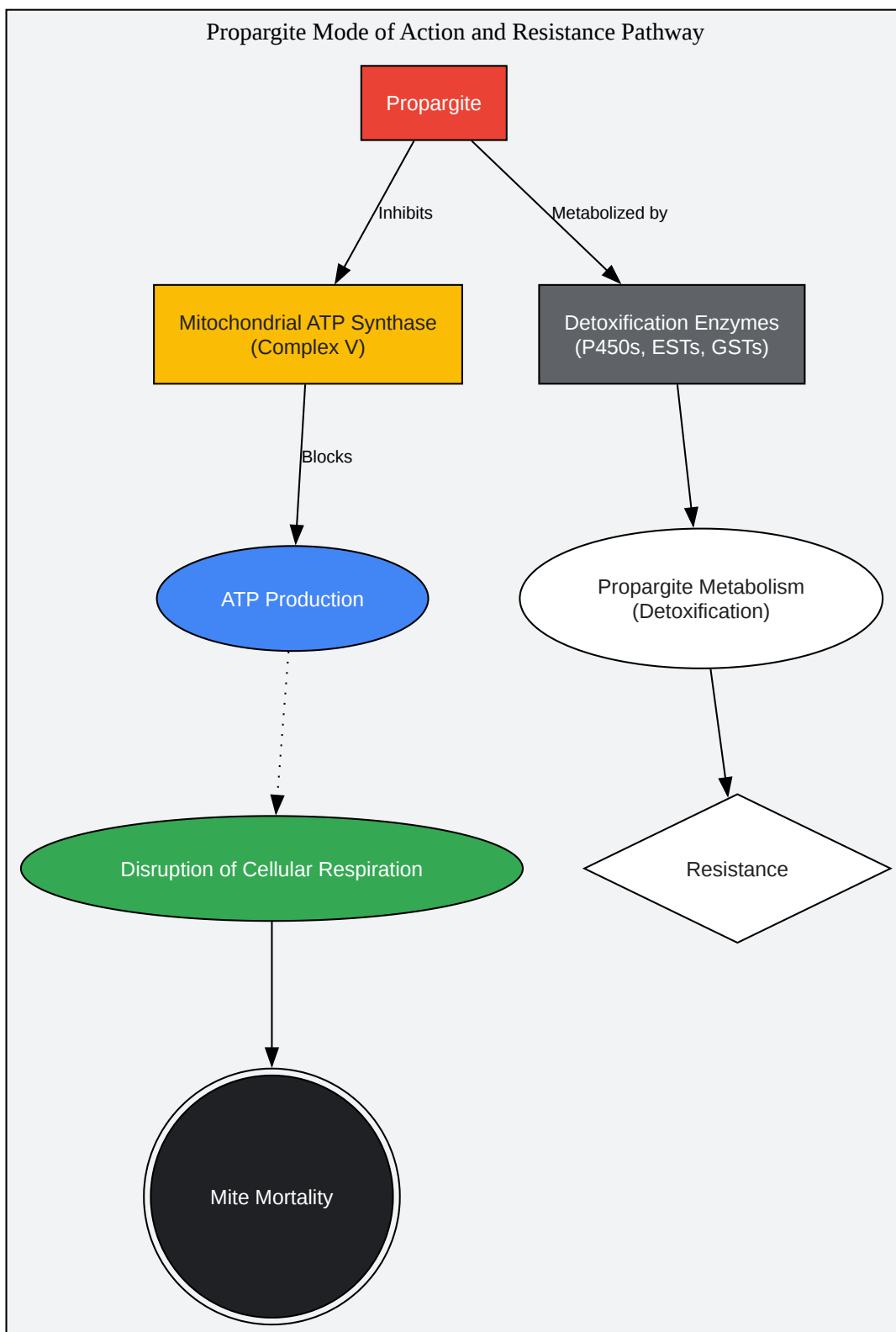
- The rate of increase in absorbance is directly proportional to the GST activity.

Mandatory Visualizations



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Caption: Workflow for assessing Propargite efficacy using a leaf-dip bioassay.



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Caption: Propargite's mechanism of action and the role of detoxification in resistance.

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